molecular formula C14H8F2O4 B6406165 2-(4-Carboxy-3-fluorophenyl)-6-fluorobenzoic acid CAS No. 1261949-39-6

2-(4-Carboxy-3-fluorophenyl)-6-fluorobenzoic acid

Cat. No.: B6406165
CAS No.: 1261949-39-6
M. Wt: 278.21 g/mol
InChI Key: NJRGNRRHGFNFMO-UHFFFAOYSA-N
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Description

2-(4-Carboxy-3-fluorophenyl)-6-fluorobenzoic acid is an organic compound characterized by the presence of two fluorine atoms and two carboxylic acid groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Carboxy-3-fluorophenyl)-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor followed by carboxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the fluorine atoms or the carboxylic acid groups, resulting in the formation of reduced products.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, where the fluorine atoms or carboxylic acid groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-(4-Carboxy-3-fluorophenyl)-6-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic pathways.

Mechanism of Action

The mechanism by which 2-(4-Carboxy-3-fluorophenyl)-6-fluorobenzoic acid exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to certain enzymes or receptors. The carboxylic acid groups can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

  • 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid
  • 4-Carboxy-3-fluorobenzeneboronic acid
  • 2-(4-Carboxy-3-fluorophenyl)benzoic acid

Comparison: Compared to similar compounds, 2-(4-Carboxy-3-fluorophenyl)-6-fluorobenzoic acid is unique due to the specific positioning of the fluorine atoms and carboxylic acid groups on the benzene ring. This unique structure imparts distinct electronic properties and reactivity, making it particularly valuable in applications requiring precise molecular interactions.

Properties

IUPAC Name

2-(4-carboxy-3-fluorophenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O4/c15-10-3-1-2-8(12(10)14(19)20)7-4-5-9(13(17)18)11(16)6-7/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRGNRRHGFNFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690932
Record name 3,3'-Difluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-39-6
Record name [1,1′-Biphenyl]-2,4′-dicarboxylic acid, 3,3′-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261949-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Difluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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